molecular formula C11H17NO2S B1455162 3-[(2-Methylpropane-2-sulfonyl)methyl]aniline CAS No. 1156429-01-4

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline

Cat. No.: B1455162
CAS No.: 1156429-01-4
M. Wt: 227.33 g/mol
InChI Key: LEZZEWMKTBVPGT-UHFFFAOYSA-N
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Description

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline is an organic compound with the molecular formula C11H17NO2S. It is a derivative of aniline, where the aniline ring is substituted with a 2-methylpropane-2-sulfonyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropane-2-sulfonyl)methyl]aniline typically involves the sulfonylation of 3-methylaniline with 2-methylpropane-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropane-2-sulfonyl)methyl]aniline involves its interaction with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aniline ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Methylpropane-2-sulfinyl)methyl]aniline: Similar structure but with a sulfinyl group instead of a sulfonyl group.

    3-[(2-Methylpropane-2-thio)methyl]aniline: Contains a thiol group instead of a sulfonyl group.

Uniqueness

3-[(2-Methylpropane-2-sulfonyl)methyl]aniline is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties. The sulfonyl group is a strong electron-withdrawing group, making the compound more reactive in certain types of chemical reactions compared to its sulfinyl or thiol analogs.

Properties

IUPAC Name

3-(tert-butylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZZEWMKTBVPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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